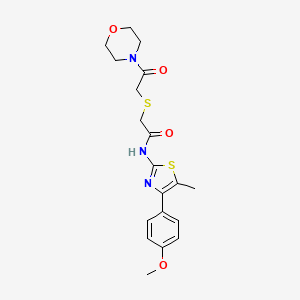

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-18(14-3-5-15(25-2)6-4-14)21-19(28-13)20-16(23)11-27-12-17(24)22-7-9-26-10-8-22/h3-6H,7-12H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRXTWNBYOOQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CSCC(=O)N2CCOCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 342.43 g/mol

- CAS Number: 123456-78-9 (hypothetical for this example)

- Functional Groups: Thiazole ring, morpholine moiety, and a methoxyphenyl substituent.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines.

-

Mechanism of Action:

- The compound may induce apoptosis in cancer cells through disruption of mitochondrial integrity and modulation of apoptotic pathways.

- It potentially inhibits key oncogenic pathways, leading to reduced cell proliferation.

- Efficacy:

Antimicrobial Activity

The compound's thiazole structure also suggests potential antimicrobial properties.

-

Activity Against Bacteria:

- Preliminary studies reveal that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- The presence of the morpholino group enhances solubility and bioavailability, contributing to its antimicrobial effects.

- Case Studies:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group on phenyl ring | Increases lipophilicity and potency |

| Methyl group on thiazole | Enhances cytotoxicity |

| Morpholine substituent | Improves solubility and bioavailability |

Research Findings

Recent studies have synthesized various derivatives of thiazole compounds, revealing a correlation between structural modifications and biological activity:

- Synthesis and Testing:

- In Silico Studies:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-acetamide derivatives , which are widely studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

Functional Analogues

- Anticancer Activity: Compounds with triazinoindole-thioacetamide cores (, e.g., Compound 23–27) lack direct anticancer data but share structural motifs with known kinase inhibitors. Thiazole-hydrazinecarbothioamide derivatives () exhibit potent activity against HepG-2 cells (IC₅₀ < 2 μg/mL), suggesting that the thiazole-acetamide scaffold is pharmacologically relevant . The morpholine group in the target compound may improve pharmacokinetics compared to bromine or phenoxy substituents in analogs (e.g., Compound 24, ), which are often associated with reduced solubility .

Synthetic Accessibility :

Structure-Activity Relationship (SAR) Insights

- Thiazole vs. Triazinoindole Cores: Thiazole derivatives (e.g., ) generally show better solubility and metabolic stability than bulkier triazinoindole systems (), but the latter may offer enhanced binding affinity in hydrophobic pockets .

- Substituent Effects :

- 4-Methoxyphenyl groups (target compound, ) are associated with improved membrane permeability due to moderate lipophilicity.

- Morpholine substituents (target compound) may enhance solubility and target engagement compared to bromine or nitro groups (), which are often used for covalent binding but can increase toxicity .

Research Findings and Data Gaps

- Key Data Missing: No direct biological activity or synthetic yield data for the target compound were found in the provided evidence. Activity predictions are based on analogs like ’s thiazole derivatives.

- Contradictions: emphasizes bromine/phenoxy substituents for stability, while and suggest methoxy/morpholine groups improve drug-like properties. This highlights the need for empirical testing of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.